molecular formula C10H10ClN3O4S B2453459 1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole CAS No. 312279-47-3

1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole

Cat. No.: B2453459
CAS No.: 312279-47-3
M. Wt: 303.72
InChI Key: CKZRFIMAPWUENX-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure, which includes a sulfonyl group attached to a dihydroimidazole ring

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O4S/c1-7-12-4-5-13(7)19(17,18)8-2-3-9(11)10(6-8)14(15)16/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZRFIMAPWUENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzenesulfonyl chloride, undergoes nitration to introduce a nitro group at the meta position relative to the sulfonyl chloride.

    Imidazole Formation: The nitrated product is then reacted with 2-methylimidazole under basic conditions to form the desired compound. Common bases used include sodium hydroxide or potassium carbonate.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Reduction: 1-[(4-amino-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole, including those similar to 1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, exhibit potent antibacterial properties. A study evaluated several imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the imidazole core showed significant inhibition against Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Imidazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli7.1 μM
Compound BS. aureus6.5 μM
Compound CS. epidermidis9.4 μM

Anti-inflammatory Properties

Imidazole derivatives have been studied for their anti-inflammatory effects. In a comparative study, several compounds were synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes, which play a key role in inflammation. The compound similar to this compound exhibited high binding affinity to the COX-2 receptor, indicating potential as an anti-inflammatory agent .

Table 2: COX-2 Binding Affinity of Imidazole Derivatives

Compound NameBinding Affinity (kcal/mol)
Compound D-5.516
Compound E-5.200
Compound F-5.000

Synthesis of Novel Compounds

The synthesis of new imidazole derivatives often involves modifying existing compounds to enhance their biological activities. Researchers have developed methodologies for synthesizing these compounds under environmentally friendly conditions, achieving high yields while minimizing hazardous waste . This approach not only contributes to the field of green chemistry but also facilitates the discovery of new therapeutic agents.

Case Studies

Several case studies highlight the practical applications of this compound in drug development:

Case Study 1: Antibacterial Screening
A series of imidazole derivatives were tested for antibacterial activity against various pathogens. The study found that modifications to the sulfonyl group significantly impacted the efficacy of the compounds against resistant strains .

Case Study 2: Anti-inflammatory Drug Development
In another study, researchers synthesized a range of imidazole-based compounds and evaluated their anti-inflammatory properties through in vivo models. The findings indicated that certain derivatives could serve as lead compounds for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism by which 1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

    1-[(4-Chloro-3-nitrophenyl)sulfonyl]-2-methylimidazole: Lacks the dihydro component, potentially altering its reactivity and biological activity.

    1-[(4-Chloro-3-nitrophenyl)sulfonyl]-2-ethyl-4,5-dihydro-1H-imidazole: The ethyl group may influence the compound’s solubility and interaction with biological targets.

Uniqueness: 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

The compound 1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a sulfonamide derivative known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

This compound features a sulfonyl group attached to a 4-chloro-3-nitrophenyl moiety and a 4,5-dihydro-1H-imidazole ring. Its molecular formula is C10H10ClN3O4SC_{10}H_{10}ClN_3O_4S with a CAS number of 312279-47-3 . The presence of the nitro group and the sulfonamide functionality contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazoles and sulfonamides possess potent antimicrobial effects against various pathogens.

In Vitro Studies

A study evaluated the antimicrobial activity of various pyrazole derivatives, revealing that compounds with structural similarities to our target compound displayed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus . While specific data on our compound's MIC is limited, its structural analogs suggest potential efficacy.

CompoundMIC (μg/mL)Target Pathogen
Derivative A0.22Staphylococcus aureus
Derivative B0.25Escherichia coli

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. For instance, compounds similar to This compound have shown promising results against various cancer cell lines.

Case Studies

In a study focusing on sulfonamide derivatives, certain compounds demonstrated IC50 values in the range of 2.38–3.77 μM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines . This suggests that our compound may also exhibit similar anticancer properties due to its structural characteristics.

Cell LineCompound IC50 (μM)Reference Drug IC50 (μM)
SISO2.38–3.77Cisplatin: 0.24–1.22
RT-1122.38–3.77Cisplatin: 0.24–1.22

The mechanisms underlying the biological activities of This compound may involve:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), crucial for bacterial survival and cancer cell proliferation .
  • Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells through various pathways, indicating potential therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole?

The synthesis typically involves multi-step reactions, including:

  • Imidazole core formation : Condensation of aldehydes/ketones with amines under acidic conditions, as demonstrated for analogous imidazole derivatives .
  • Sulfonylation : Reaction of the imidazole intermediate with 4-chloro-3-nitrobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) to introduce the sulfonyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Key validation : Monitor reaction progress via TLC and confirm final purity (>95%) using HPLC .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and analytical techniques is essential:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identify protons and carbons in the imidazole ring (δ 7.2–8.5 ppm for aromatic protons) and sulfonyl group (δ ~3.5 ppm for CH₃) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • FT-IR : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced validation : Single-crystal X-ray diffraction for absolute configuration determination, as done for structurally related imidazolium salts .

Advanced Research Questions

Q. How do electronic effects of the nitro and sulfonyl groups influence reactivity in nucleophilic substitution reactions?

The 3-nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent sulfonyl moiety. This facilitates nucleophilic attacks (e.g., by amines or thiols) at the sulfonyl-linked carbon . Computational studies (DFT) can quantify these effects:

  • Charge distribution : Nitro groups reduce electron density on the sulfonyl sulfur, increasing susceptibility to nucleophilic substitution .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving reaction yields .

Experimental optimization : Screen bases (e.g., K₂CO₃ vs. Et₃N) and temperatures (25–80°C) to balance reactivity and side reactions .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Purity variability : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew bioassay results. Validate purity via HPLC before testing .
  • Assay conditions : Differences in cell lines (e.g., bacterial vs. mammalian) or solvent (DMSO concentration) impact activity. Standardize protocols using WHO guidelines .
  • Structural analogs : Compare activity with closely related compounds (e.g., 2-(4-nitrophenyl)imidazoles) to isolate substituent-specific effects .

Case study : A 2025 study resolved conflicting antifungal data by correlating logP values (1.8–2.5) with membrane permeability, showing higher lipophilicity enhances activity against Candida albicans .

Q. How can computational modeling guide reaction optimization?

  • Reaction pathway prediction : Use quantum mechanics (QM) methods (e.g., Gaussian, ORCA) to model intermediates and transition states for sulfonylation steps .
  • Docking studies : Predict binding affinities to biological targets (e.g., cytochrome P450 enzymes) to prioritize derivatives for synthesis .
  • Machine learning : Train models on existing imidazole reaction datasets to predict optimal solvents, catalysts, and temperatures .

Example : A 2023 study reduced reaction optimization time by 70% using DFT-calculated activation energies to identify ideal conditions for analogous imidazole syntheses .

Q. What crystallographic techniques resolve structural ambiguities in derivatives?

  • Single-crystal X-ray diffraction : Determine bond lengths (e.g., C–S bond in sulfonyl group: ~1.76 Å) and dihedral angles between aromatic rings .
  • Powder XRD : Assess polymorphism, which can alter solubility and bioavailability .
  • Synchrotron radiation : High-resolution data (<0.8 Å) resolves disorder in nitro or sulfonyl groups .

Data interpretation : Compare experimental results with Cambridge Structural Database entries for analogous imidazoles .

Q. How do substituent variations (e.g., chloro vs. fluoro) impact physicochemical properties?

  • Lipophilicity (logP) : Chloro substituents increase logP by ~0.5 units compared to fluoro analogs, enhancing membrane permeability .
  • Thermal stability : Differential scanning calorimetry (DSC) shows chloro derivatives have higher melting points (~20°C) due to stronger halogen bonding .
  • Solubility : Nitro groups reduce aqueous solubility; co-crystallization with cyclodextrins can improve this .

Validation : Use Hansen solubility parameters and molecular dynamics simulations to predict formulation compatibility .

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